molecular formula C12H10BrNO B11713920 2-Bromo-6-(2-methoxyphenyl)pyridine

2-Bromo-6-(2-methoxyphenyl)pyridine

Cat. No.: B11713920
M. Wt: 264.12 g/mol
InChI Key: ZIHYLGTWNRGVOZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(2-methoxyphenyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom at the 2-position and a methoxyphenyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(2-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the bromination of 6-(2-methoxyphenyl)pyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of brominating agent and solvent may vary depending on the cost, availability, and environmental considerations. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(2-methoxyphenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, and bases like potassium carbonate are commonly used.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(2-methoxyphenyl)pyridine is unique due to the specific positioning of the bromine and methoxyphenyl groups, which can influence its reactivity and interactions in chemical reactions. This unique structure makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Biological Activity

2-Bromo-6-(2-methoxyphenyl)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, synthesis methods, and potential applications in pharmacology.

The molecular formula of this compound is C12H10BrNC_{12}H_{10}BrN with a molecular weight of approximately 249.12 g/mol. The compound features a pyridine ring substituted with a bromine atom and a methoxyphenyl group, which contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, research conducted by Ribeiro Morais et al. demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (human breast cancer) cells. The IC50 values for these compounds were reported to be around 25.72 ± 3.95 μM, indicating a promising therapeutic window for further development .

Cell Line IC50 (μM) Effect
MCF725.72 ± 3.95Induces apoptosis
U8745.2 ± 13.0Suppresses tumor growth

The mechanism through which this compound exerts its anticancer effects involves the modulation of apoptotic pathways and inhibition of cell proliferation. Flow cytometry analyses indicated that treatment with the compound led to increased apoptosis in cancer cell lines, suggesting that it may activate intrinsic apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against various bacterial strains. A study indicated that derivatives of this compound exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Bacterial Strain MIC (μg/mL) Activity
Staphylococcus aureus15.625Antibacterial
Escherichia coli31.25Antibacterial

Case Studies

  • Study on Cancer Cell Lines : A detailed investigation into the effects of this compound on MCF7 cells revealed that the compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways.
  • Antimicrobial Evaluation : In a comparative study, the compound was tested against several bacterial strains, showing superior activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to traditional antibiotics like ciprofloxacin.

Synthesis Methods

The synthesis of this compound typically involves bromination of the pyridine ring followed by substitution reactions with methoxyphenyl groups. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Overview

  • Bromination : The starting pyridine derivative undergoes bromination under controlled conditions.
  • Substitution Reaction : The brominated product is reacted with a methoxyphenyl compound in the presence of a base to facilitate nucleophilic substitution.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-bromo-6-(2-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10BrNO/c1-15-11-7-3-2-5-9(11)10-6-4-8-12(13)14-10/h2-8H,1H3

InChI Key

ZIHYLGTWNRGVOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=CC=C2)Br

Origin of Product

United States

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